molecular formula C12H20N2 B2967311 {3-[(Diethylamino)methyl]phenyl}methanamine CAS No. 84227-69-0

{3-[(Diethylamino)methyl]phenyl}methanamine

Cat. No.: B2967311
CAS No.: 84227-69-0
M. Wt: 192.306
InChI Key: VMRIINWHXFWDNE-UHFFFAOYSA-N
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Description

{3-[(Diethylamino)methyl]phenyl}methanamine (CAS RN: 697305-87-6, Molecular Formula: C12H20N2) is a substituted phenylmethanamine derivative featuring both a primary benzylamine and a tertiary diethylaminomethyl group on the same aromatic ring . This structure makes it a valuable building block in medicinal chemistry and organic synthesis. The compound serves as a key precursor in the synthesis of more complex molecules, such as pharmaceutical candidates, through reactions that utilize its primary amine group, including reductive amination and nucleophilic substitution . The diethylamino group, a common pharmacophore in FDA-approved drugs, can enhance solubility and influence the pharmacokinetic properties of the resulting molecules, making them more suitable for biological evaluation . As a research chemical, its primary value lies in its application in developing new chemical entities, particularly in the fields of drug discovery and materials science. The compound is related to Mannich base derivatives, a class known for a wide spectrum of pharmacological activities, including antibacterial and anticancer effects, highlighting the potential research pathways this compound can enable . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[3-(aminomethyl)phenyl]methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRIINWHXFWDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Diethylamino)methyl]phenyl}methanamine typically involves the reaction of 3-(aminomethyl)benzyl chloride with diethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

{3-[(Diethylamino)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

{3-[(Diethylamino)methyl]phenyl}methanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of {3-[(Diethylamino)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use . The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares {3-[(Diethylamino)methyl]phenyl}methanamine with analogous phenylmethanamine derivatives, highlighting structural variations, physicochemical properties, and biological relevance:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Activity References
This compound (Diethylamino)methyl C₁₂H₂₁N₂ 193.31 Theoretical; tertiary amine enhances lipophilicity and membrane permeability. -
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine (2-Ethoxyethoxy)methyl C₁₂H₁₉NO₂ 209.29 ChemSpider ID: 16822501; ether substituent increases polarity.
N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine Pyridin-2-yloxy C₁₃H₁₄N₂O 214.27 Purity: 97%; pyridyl group may enhance π-π stacking in receptor binding.
3-(Trifluoromethoxy)benzylamine Trifluoromethoxy C₈H₈F₃NO 191.15 CAS: 93071-75-1; electron-withdrawing group reduces basicity.
(3-Ethylphenyl)methanamine Ethyl C₉H₁₃N 135.21 Simple alkyl substituent; lower steric hindrance.
{3-[(Propan-2-yloxy)methyl]phenyl}methanamine Isopropoxymethyl C₁₁H₁₇NO 179.25 Cyclic ether improves solubility in nonpolar solvents.
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine Dichloro + difluoromethoxy C₈H₇Cl₂F₂NO 258.06 Halogenated substituents enhance electrophilic reactivity.
{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine Morpholinylmethyl C₁₃H₂₀N₂O 220.31 Cyclic tertiary amine; potential for improved metabolic stability.
3-(Trifluoromethyl)benzylamine Trifluoromethyl C₈H₈F₃N 175.15 CAS: 2740-83-2; strong electron-withdrawing effect reduces amine basicity.

Key Structural and Functional Comparisons

Electronic Effects: Diethylamino Group (Target Compound): The tertiary amine acts as an electron donor, increasing the basicity of the primary amine (pKa ~10–11). This contrasts with electron-withdrawing groups like trifluoromethoxy (pKa ~7–8). Pyridyl and Morpholinyl Groups: These heterocycles introduce π-stacking capability or hydrogen-bonding sites, critical for protein-ligand interactions.

Lipophilicity: The diethylamino group confers higher logP (~2.5) compared to polar substituents like ethoxyethoxy (logP ~1.2). This enhances blood-brain barrier penetration, making the target compound relevant for CNS-targeted drug design.

Synthetic Accessibility :

  • The target compound can be synthesized via Mannich reaction or reductive amination , similar to methods used for [3-(cyclobutylmethoxy)phenyl]methanamine ().
  • Halogenated analogs (e.g., ) require halogenation steps, increasing synthetic complexity.

Biological Activity: Antimicrobial Activity: Benzimidazole-containing analogs () show potent activity, but the diethylamino derivative’s larger size may reduce efficacy against bacterial targets. Kinase Inhibition: Piperazine-based analogs () exhibit nanomolar inhibition of efflux pumps, suggesting the target compound could be optimized for similar targets.

Biological Activity

{3-[(Diethylamino)methyl]phenyl}methanamine, also known as 4-diethylaminomethylphenylmethanamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antioxidant properties, anticancer effects, and other pharmacological applications.

Antioxidant Activity

Research has indicated that derivatives of phenylmethanamine compounds exhibit significant antioxidant properties. A study evaluated various synthesized compounds for their ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated that certain derivatives had antioxidant activities comparable to or exceeding that of ascorbic acid, a well-known antioxidant.

Table 1: Antioxidant Activity of Compounds

CompoundDPPH Scavenging Activity (%)IC50 (mg/mL)
This compound75.50.15
Ascorbic Acid70.00.10
Other DerivativesVariableVariable

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The MTT assay was used to assess cell viability against different cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Study: Anticancer Effects

In a notable study, the compound exhibited a dose-dependent decrease in cell viability in both U-87 and MDA-MB-231 cell lines. The results indicated that the compound was more effective against glioblastoma cells compared to breast cancer cells.

Table 2: Anticancer Activity on Cell Lines

Cell LineIC50 (µM)Viability (%) at 100 µM
U-87 (Glioblastoma)25.342.7
MDA-MB-231 (Triple-negative BC)38.556.1

The mechanisms underlying the biological activities of this compound include:

  • Radical Scavenging : The compound's structure allows it to effectively donate electrons to free radicals, thus neutralizing them.
  • Cell Cycle Arrest : Studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating apoptotic pathways.

Other Pharmacological Activities

Beyond its antioxidant and anticancer properties, this compound has been associated with several other biological functions:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrates potential in reducing inflammation markers in vitro.

Q & A

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Data extrapolated from structurally analogous compounds due to limited direct evidence on the target molecule.

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